Enzymatic Substrate Specificity: cpADH5 W286A Mutant Shows 5.5-Fold Vmax Increase and 9.6-Fold Km Decrease for Methyl 3-Hydroxyhexanoate vs. Methyl 3-Hydroxybutyrate
The engineered W286A variant of Candida parapsilosis alcohol dehydrogenase (cpADH5) exhibits dramatically altered chain-length specificity for methyl 3-hydroxyalkanoates. Kinetic characterization revealed a 5.5-fold increase in Vmax (2.48 U/mg) and a 9.6-fold decrease in Km (4.76 mM) toward methyl 3-hydroxyhexanoate compared to the wild-type enzyme's baseline parameters for methyl 3-hydroxybutyrate [1]. This contrasts sharply with the wild-type enzyme, which does not accept methyl 3-hydroxyhexanoate as a substrate at all [2].
| Evidence Dimension | Enzyme kinetics (Vmax, Km) for cpADH5 W286A mutant |
|---|---|
| Target Compound Data | Vmax = 2.48 U/mg, Km = 4.76 mM |
| Comparator Or Baseline | Methyl 3-hydroxybutyrate: Vmax = 0.45 U/mg (calculated 5.5-fold difference), Km = 45.7 mM (calculated 9.6-fold difference) |
| Quantified Difference | Vmax: 5.5-fold increase; Km: 9.6-fold decrease (higher affinity) |
| Conditions | cpADH5 W286A mutant; assay conditions as described in Chemistry – A European Journal, 2017 |
Why This Matters
Procurement of methyl 3-hydroxyhexanoate enables biocatalytic processes requiring medium-chain (C6) β-hydroxy ester substrates, which are inaccessible using shorter-chain analogs due to enzyme exclusion or poor kinetics.
- [1] Ensari, Y., Dhoke, G. V., Davari, M. D., Bocola, M., Ruff, A. J., & Schwaneberg, U. (2017). Inversion of cpADH5 Enantiopreference and Altered Chain Length Specificity for Methyl 3-Hydroxyalkanoates. Chemistry – A European Journal, 23(51), 12636–12645. View Source
- [2] Ensari, Y., et al. (2017). Supporting Information: Wild-type cpADH5 does not convert methyl 3-hydroxyhexanoate. View Source
